molecular formula C7H7ClOS B1588382 3-Chloro-1-(thiophen-2-yl)propan-1-one CAS No. 40570-64-7

3-Chloro-1-(thiophen-2-yl)propan-1-one

Cat. No. B1588382
CAS RN: 40570-64-7
M. Wt: 174.65 g/mol
InChI Key: MSLOAFIOTOHDIE-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

Chloropropionyl chloride (12 mL, 130 mmol) in dry dichloromethane (50 mL) was added dropwise at −5° C. to a stirred suspension of aluminium chloride (18.8 g, 141 mmol) in dry dichloromethane (100 mL). The resulting suspension was allowed to stir at −5° C. for 10 mins before a solution of thiophene (10 g, 118 mmol) in dry dichloromethane (50 mL) was added dropwise. The resulting orange solution was stirred at −5° C. for 1 hr before being carefully dropped onto crushed ice (200 g). The organic phase was separated and dried (MgSO4), the solvent was then passed through a pad of celite/charcoal to remove any colour. Removal of the solvent in vacuo resulted in the title compound as a colourless oil (20 g, 100%); δH (300 MHz, CDCl3) 7.75 (1H, d, Ar), 7.68 (1H, d, Ar), 7.15 (1H, m, Ar), 3.90 (2H, t, J=7 Hz, CH2), 3.38 (2H, t, J=7 Hz, CH2).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>ClCCl>[Cl:1][CH2:2][CH2:3][C:4]([C:12]1[S:11][CH:15]=[CH:14][CH:13]=1)=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
18.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred at −5° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
before being carefully dropped
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
to remove any colour
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.